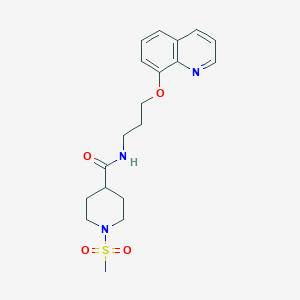
1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide, also known as MSQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSQ is a piperidine derivative that has a unique chemical structure and exhibits interesting biological properties.
Wissenschaftliche Forschungsanwendungen
1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
Another potential application of this compound is in the treatment of neurological disorders. Studies have shown that this compound exhibits neuroprotective properties and can protect neurons from damage caused by oxidative stress and inflammation. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide is not fully understood, but studies have suggested that it acts through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and metastasis. This compound has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival. In neuronal cells, this compound has been shown to protect against oxidative stress and inflammation, leading to improved neuronal function and cognitive performance.
Vorteile Und Einschränkungen Für Laborexperimente
1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide has several advantages for lab experiments. It exhibits potent anti-cancer and neuroprotective activity, making it a promising compound for further research in these fields. This compound is also relatively easy to synthesize and has a unique chemical structure, making it a useful tool for studying the mechanisms of action of various enzymes and signaling pathways.
However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its precise effects on various cellular processes. Additionally, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide. One area of interest is in the development of this compound-based therapies for cancer and neurological disorders. More research is needed to determine the optimal dosage and delivery methods for this compound in these contexts. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify potential targets for this compound-based therapies.
Another future direction for research on this compound is in the development of new synthetic methods for producing this compound and related compounds. This could lead to the discovery of new compounds with even greater anti-cancer and neuroprotective activity.
Conclusion:
In conclusion, this compound is a promising chemical compound that exhibits potent anti-cancer and neuroprotective activity. Its unique chemical structure and interesting biological properties have led to numerous scientific studies on its potential applications in various fields. Further research is needed to fully understand the mechanisms of action of this compound and to develop this compound-based therapies for cancer and neurological disorders.
Synthesemethoden
The synthesis of 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction of piperidine with 3-bromopropylamine to form N-(3-aminopropyl)piperidine. This intermediate is then reacted with 8-hydroxyquinoline to form N-(3-(quinolin-8-yloxy)propyl)piperidine. The final step involves the reaction of N-(3-(quinolin-8-yloxy)propyl)piperidine with methylsulfonyl chloride to form this compound.
Eigenschaften
IUPAC Name |
1-methylsulfonyl-N-(3-quinolin-8-yloxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-27(24,25)22-12-8-16(9-13-22)19(23)21-11-4-14-26-17-7-2-5-15-6-3-10-20-18(15)17/h2-3,5-7,10,16H,4,8-9,11-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGZUZMQVKHXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

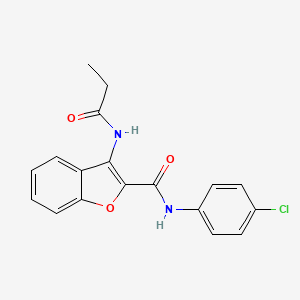

![(E)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2660319.png)

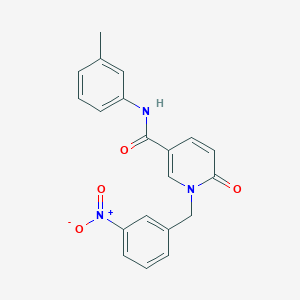
![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2660324.png)
![N-(4-bromo-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2660325.png)


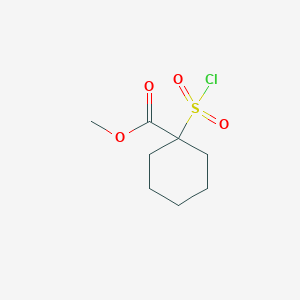

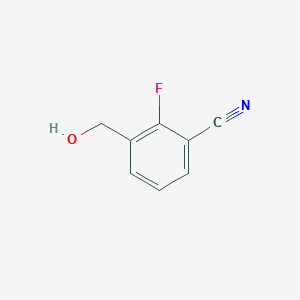

![2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline](/img/structure/B2660337.png)